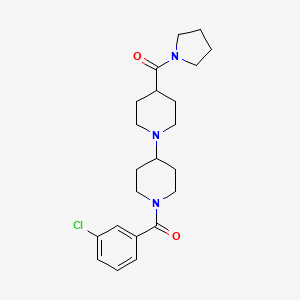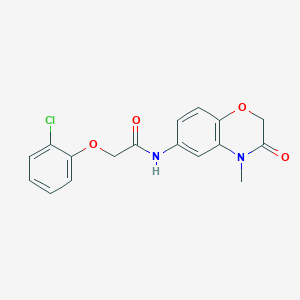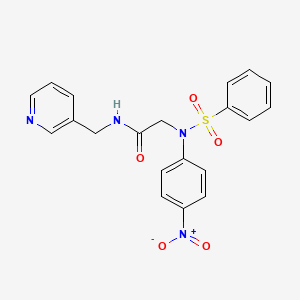![molecular formula C22H29NO2 B5154976 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5154976.png)
1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine, also known as BMDP, is a synthetic compound that belongs to the piperidine class of drugs. It is a designer drug and has been classified as a new psychoactive substance (NPS). BMDP is a potent stimulant and has been found to have similar effects to other stimulants such as cocaine and amphetamines. In recent years, BMDP has gained popularity as a recreational drug and has been associated with a number of adverse effects. However, BMDP also has potential as a research tool in the field of medicinal chemistry.
Wirkmechanismus
1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine acts as a potent stimulant by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by binding to the dopamine transporter and the norepinephrine transporter, preventing the reuptake of these neurotransmitters. This leads to an increase in their levels in the synaptic cleft, resulting in enhanced neurotransmission and a stimulant effect.
Biochemical and Physiological Effects
1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine has a number of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also increases the levels of dopamine and norepinephrine in the brain, leading to feelings of euphoria, increased energy, and improved cognitive function. However, 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine can also have adverse effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine has several advantages as a research tool. It is relatively easy to synthesize and has a high affinity for the dopamine transporter and the norepinephrine transporter, making it a useful tool for studying the structure-activity relationships of piperidine-based compounds. However, 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine also has limitations. It is a potent stimulant and can have adverse effects on laboratory animals, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine. One area of interest is the development of novel piperidine-based compounds with improved pharmacological properties. Another area of interest is the use of 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine as a tool to study the mechanisms underlying the development of addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the potential adverse effects of 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine and to develop strategies to minimize these effects.
Synthesemethoden
1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine can be synthesized using a number of different methods. One common method involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 3,5-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine has been used in scientific research as a tool to study the structure-activity relationships of piperidine-based compounds. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, which are both involved in the regulation of mood and behavior. 1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine has also been found to have potential as a treatment for attention-deficit hyperactivity disorder (ADHD) and other psychiatric disorders.
Eigenschaften
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-17-11-18(2)14-23(13-17)15-20-9-10-21(24-3)22(12-20)25-16-19-7-5-4-6-8-19/h4-10,12,17-18H,11,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJRKJHWOFRELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-3,5-dimethylpiperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)phenyl](phenyl)methanone](/img/structure/B5154905.png)

![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154919.png)
![2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5154930.png)
![N-ethyl-5-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5154934.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-1-naphthylacetamide](/img/structure/B5154943.png)


![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5154956.png)

![ethyl 7-bromo-4,10-bis(4-methoxyphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5154969.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5154988.png)
![2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5154998.png)